BChE-IN-28 vs. BChE-IN-17: Comparative Potency on Human BChE
BChE-IN-28 demonstrates higher potency against human BChE compared to BChE-IN-17, a structurally distinct analog from the same vendor series [1]. While BChE-IN-17 is also described as a potent and selective BChE inhibitor, its reported IC50 for human BChE (hBChE) is 32.5 nM, which is approximately 4-fold higher (less potent) than the 8 nM IC50 reported for BChE-IN-28 .
| Evidence Dimension | BChE Inhibitory Potency (hBChE IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | BChE-IN-17: 32.5 nM (hBChE) |
| Quantified Difference | BChE-IN-28 is approximately 4-fold more potent against hBChE |
| Conditions | Standard in vitro enzyme inhibition assays using human BChE. |
Why This Matters
For applications where maximizing BChE inhibition at the lowest concentration is critical, such as in sensitive cellular models or in vivo studies aiming to limit off-target effects, the higher potency of BChE-IN-28 represents a significant advantage in experimental design.
- [1] MedChemExpress. (n.d.). BChE-IN-17 (HY-155140) Product Page. View Source
